3-cyclobutyl-2-(methylamino)propan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclobutyl-2-(methylamino)propan-1-ol hydrochloride is a chemical compound with a unique structure that includes a cyclobutyl ring, a methylamino group, and a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclobutyl-2-(methylamino)propan-1-ol hydrochloride typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of the Methylamino Group: This step often involves the reaction of a suitable intermediate with methylamine under controlled conditions.
Attachment of the Propanol Backbone:
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using large-scale reactors, and implementing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-cyclobutyl-2-(methylamino)propan-1-ol hydrochloride can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens and strong acids or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield cyclobutyl ketones, while reduction could produce cyclobutyl alcohols.
Scientific Research Applications
3-cyclobutyl-2-(methylamino)propan-1-ol hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential therapeutic effects and as a precursor for drug development.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Researchers investigate its effects on biological systems to understand its pharmacological properties.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-cyclobutyl-2-(methylamino)propan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Cyclobutylamine: Similar in structure but lacks the propanol group.
2-(Methylamino)propan-1-ol: Similar but without the cyclobutyl ring.
Cyclobutylpropanol: Lacks the methylamino group.
Uniqueness
3-cyclobutyl-2-(methylamino)propan-1-ol hydrochloride is unique due to the combination of its cyclobutyl ring, methylamino group, and propanol backbone. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
2751610-19-0 |
---|---|
Molecular Formula |
C8H18ClNO |
Molecular Weight |
179.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.